Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside
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Overview
Description
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides It is characterized by the presence of benzyl and benzylidene protecting groups, as well as a phthalimido group attached to the glucopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside typically involves multiple steps, starting from a glucopyranoside precursor. The key steps include the protection of hydroxyl groups, introduction of the phthalimido group, and benzylation. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene acetal to form a stable intermediate.
Introduction of Phthalimido Group: The protected glucopyranoside is then reacted with phthalic anhydride to introduce the phthalimido group.
Benzylation: The final step involves the benzylation of the remaining hydroxyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: TEMPO/BAIB in a biphasic system.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies related to carbohydrate-protein interactions and glycosylation processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The phthalimido group may play a role in modulating the compound’s reactivity and binding affinity to these targets. detailed studies on the exact molecular pathways and targets are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 3-O-benzoyl-4,6-O-benzylidene-2-O-(methylsulfonyl)-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside is unique due to the presence of the phthalimido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Biological Activity
Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-beta-D-glucopyranoside (CAS No. 97276-96-5) is a complex carbohydrate derivative with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and glycobiology. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C29H27NO7
- Molecular Weight : 501.532 g/mol
- CAS Number : 97276-96-5
This compound is characterized by its benzylidene and phthalimido functional groups, which contribute to its unique reactivity and biological interactions.
1. Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. In various assays, it demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
2. Tyrosinase Inhibition
One of the most significant biological activities of this compound is its inhibition of tyrosinase, an enzyme critical in melanin synthesis. In studies involving B16F10 murine melanoma cells, it was found to inhibit tyrosinase activity effectively, suggesting its potential application in treating hyperpigmentation disorders. The compound's IC50 values for tyrosinase inhibition were reported as follows:
This indicates that the compound is significantly more potent than traditional inhibitors like kojic acid.
3. Antibacterial Activity
Preliminary studies have suggested that this compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Interaction : The compound's structural features allow it to bind effectively to the active site of tyrosinase, inhibiting its activity and thus reducing melanin production.
Case Study 1: Tyrosinase Inhibition
In a controlled study involving B16F10 cells treated with various concentrations of this compound, researchers observed a dose-dependent decrease in melanin production, confirming its efficacy as a tyrosinase inhibitor.
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited strong scavenging abilities comparable to established antioxidants like ascorbic acid.
Future Directions
Given the promising biological activities demonstrated by this compound, future research should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its antioxidant and enzyme inhibitory activities.
Properties
IUPAC Name |
2-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHLSHOGOVBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.